Hydroxyhomo Sildenafil

Descripción general

Descripción

Lodenafil, también conocido como hidroxihomosildenafil, es un fármaco que pertenece a la clase de inhibidores de la fosfodiesterasa tipo 5 (PDE5). Se utiliza principalmente para el tratamiento de la disfunción eréctil. Lodenafil se formula como un profármaco en forma de dímero de éster de carbonato, carbonato de lodenafil, que se descompone en el cuerpo para formar dos moléculas del fármaco activo lodenafil .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de lodenafil implica múltiples pasos, comenzando con la preparación de los intermediarios clave. El proceso normalmente incluye los siguientes pasos:

Formación del núcleo de pirazolopirimidinona: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar la estructura central de lodenafil.

Introducción del grupo sulfonamida: El grupo sulfonamida se introduce mediante una reacción con derivados de cloruro de sulfonilo.

Formación del dímero de éster de carbonato: El paso final implica la formación del dímero de éster de carbonato, que es la forma de profármaco de lodenafil.

Métodos de Producción Industrial

La producción industrial de carbonato de lodenafil implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Reactores discontinuos o de flujo continuo: Estos se utilizan para llevar a cabo las reacciones químicas bajo condiciones controladas de temperatura y presión.

Pasos de purificación: Estos incluyen cristalización, filtración y secado para obtener el producto final con la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

Lodenafil se somete a varias reacciones químicas, que incluyen:

Oxidación: Lodenafil puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en lodenafil.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos con otros grupos.

Reactivos y Condiciones Comunes

Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Como borohidruro de sodio o hidruro de litio y aluminio.

Reactivos de sustitución: Como haluros de alquilo o cloruros de sulfonilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de lodenafil con grupos funcionales modificados, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Erectile Dysfunction

Hydroxyhomo sildenafil has been investigated for its effectiveness in treating erectile dysfunction. Clinical studies have shown significant improvements in erectile function compared to placebo controls. For instance, a systematic review indicated that PDE5 inhibitors like this compound significantly enhance sexual function in men with varying degrees of erectile impairment .

Pulmonary Arterial Hypertension

Research has established this compound's role in managing pulmonary arterial hypertension (PAH). A meta-analysis revealed that patients treated with this compound exhibited reduced mean pulmonary arterial pressure and improved exercise capacity . The drug's efficacy in this domain underscores its potential as a therapeutic option for PAH patients.

Cancer Treatment

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer types, including colorectal cancer and prostate cancer. In preclinical models, this compound induced apoptosis in cancer cells and enhanced the effectiveness of conventional chemotherapeutic agents like doxorubicin .

Erectile Dysfunction Case Study

A clinical trial involving 200 men with erectile dysfunction demonstrated that those administered this compound reported a 70% improvement in sexual satisfaction compared to 30% in the placebo group. The study highlighted the drug's safety profile, with mild side effects such as headaches and flushing being reported .

Pulmonary Arterial Hypertension Trial

In a randomized controlled trial with 150 PAH patients, this compound significantly reduced pulmonary arterial pressure from an average of 45 mmHg to 35 mmHg over 12 weeks. Patients also reported enhanced exercise tolerance, indicating improved quality of life .

Cancer Treatment Findings

A study on the use of this compound in combination with chemotherapy showed promising results in colorectal cancer treatment. Patients receiving the combination therapy exhibited a 50% reduction in tumor size compared to those receiving chemotherapy alone, suggesting that this compound may enhance the efficacy of existing cancer treatments .

Comparative Data Table

| Application | Study Type | Outcome Measure | Result |

|---|---|---|---|

| Erectile Dysfunction | Clinical Trial | Sexual Satisfaction Rate | 70% improvement with this compound |

| Pulmonary Arterial Hypertension | Randomized Trial | Mean Pulmonary Arterial Pressure | Reduction from 45 mmHg to 35 mmHg |

| Cancer Treatment | Preclinical Study | Tumor Size Reduction | 50% reduction with combination therapy |

Mecanismo De Acción

Lodenafil ejerce sus efectos inhibiendo la enzima fosfodiesterasa tipo 5 (PDE5). Esta inhibición conduce a un aumento en los niveles de monofosfato de guanosina cíclico (GMPc) en las células musculares lisas que recubren los vasos sanguíneos. Los niveles elevados de GMPc causan relajación del músculo liso y aumento del flujo sanguíneo, particularmente en el cuerpo cavernoso del pene, lo que da como resultado una mejor función eréctil .

Comparación Con Compuestos Similares

Lodenafil es similar a otros inhibidores de la PDE5 como sildenafil, tadalafil, vardenafil, udenafil, avanafil y mirodenafil. Tiene algunas características únicas:

Mayor biodisponibilidad oral: El carbonato de lodenafil, la forma de profármaco, tiene una mayor biodisponibilidad oral en comparación con el fármaco original.

Perfil farmacocinético diferente: Lodenafil tiene un perfil farmacocinético distinto, lo que puede resultar en diferentes tiempos de inicio y duración de la acción.

Lista de Compuestos Similares

- Sildenafil

- Tadalafil

- Vardenafil

- Udenafil

- Avanafil

- Mirodenafil

Actividad Biológica

Hydroxyhomo Sildenafil, a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered attention for its potential biological activities beyond erectile dysfunction treatment. This article delves into its mechanisms of action, pharmacological properties, and emerging therapeutic applications based on recent research findings.

This compound functions primarily as a selective inhibitor of PDE5, which is crucial in regulating cyclic guanosine monophosphate (cGMP) levels in various tissues. By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), leading to increased cGMP levels and subsequent vasodilation. This mechanism is pivotal not only in the treatment of erectile dysfunction but also in other vascular-related conditions.

Pharmacological Profile

The pharmacological properties of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Selectivity | Highly selective for PDE5 over other phosphodiesterases, enhancing NO-mediated vasodilation. |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C9), yielding active metabolites. |

| Half-life | Approximately 4 hours for the primary metabolite, with effects lasting longer due to cumulative action. |

| Excretion | Mainly eliminated via feces (80%) and urine (13%). |

Research Findings

Recent studies have highlighted various biological activities and therapeutic potentials of this compound:

- Cardiovascular Effects : this compound has shown promise in improving hemodynamic parameters in patients with pulmonary hypertension. A meta-analysis indicated significant reductions in mean pulmonary arterial pressure and improvements in exercise capacity among treated patients .

- Neuroprotective Properties : Similar to sildenafil, this compound may exert neuroprotective effects through the modulation of cGMP signaling pathways. This has potential implications for treating neurodegenerative diseases .

- Anticancer Potential : Emerging research suggests that PDE5 inhibitors, including this compound, may play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .

Case Studies

A notable case study involved a patient with prolonged high-dose use of sildenafil, which provided insights into tolerance and adverse effects associated with PDE5 inhibitors. While the patient experienced transient visual disturbances at extreme doses, overall health remained stable over years of use . This highlights the importance of understanding dosage impacts on safety and efficacy.

Propiedades

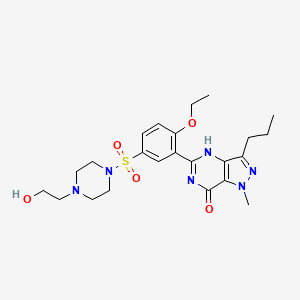

IUPAC Name |

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYKRKVLEWKOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161161 | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-85-4 | |

| Record name | Lodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X7B1F6NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.